Yttrium (90Y) anditixafortide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium (90Y) anditixafortide is a radiopharmaceutical compound used primarily in the treatment of cancers, particularly those expressing the CXCR4 receptor. It is a therapeutic analogue of 68Ga-Pentixafor and has shown promising results in treating metastasized tumors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Yttrium (90Y) is produced by the nuclear decay of strontium-90, which has a half-life of nearly 29 years. The strontium-90 decays, and chemical high-purity separation is used to isolate yttrium-90 before precipitation . The yttrium-90 is then conjugated with anditixafortide, a ligand that targets the CXCR4 receptor.
Industrial Production Methods: The production of yttrium (90Y) involves neutron activation of natural yttrium targets in a nuclear research reactor. This method ensures a high yield of yttrium-90, which is then used in the formulation of radiopharmaceuticals .
Análisis De Reacciones Químicas
Types of Reactions: Yttrium (90Y) anditixafortide undergoes beta decay, emitting beta particles that cause localized damage to cancer cells. The compound does not undergo typical chemical reactions like oxidation or reduction due to its radioactive nature .
Common Reagents and Conditions: The primary reagent involved in the preparation of this compound is strontium-90. The conditions required for the production include a nuclear reactor for neutron activation and facilities for high-purity chemical separation .
Major Products Formed: The major product formed from the decay of yttrium-90 is zirconium-90, which is stable and non-radioactive .
Aplicaciones Científicas De Investigación
Yttrium (90Y) anditixafortide has several applications in scientific research, particularly in the field of medicine. It is used in the treatment of multiple myeloma and other cancers expressing the CXCR4 receptor . Clinical trials have shown its efficacy in treating hepatocellular carcinoma and other liver cancers . Additionally, it is being studied for its potential in combination with immunotherapy to enhance treatment response rates .
Mecanismo De Acción
Yttrium (90Y) anditixafortide targets the CXCR4 receptor, which is overexpressed in various cancers. The compound binds to the receptor and delivers beta radiation directly to the cancer cells, causing localized damage and cell death . This targeted approach minimizes damage to surrounding healthy tissues.
Comparación Con Compuestos Similares
Similar Compounds:
- 177Lu-Pentixather
- 68Ga-Pentixafor
Uniqueness: Yttrium (90Y) anditixafortide is unique due to its high-energy beta emissions, which provide effective localized treatment of tumors. It has shown superiority over 177Lu-Pentixather in treating multiple myeloma . The compound’s ability to target the CXCR4 receptor makes it highly specific for certain types of cancer, enhancing its therapeutic efficacy .
Propiedades
Número CAS |
2523043-21-0 |
---|---|
Fórmula molecular |
C60H76IN14O14Y |
Peso molecular |
1434.1 g/mol |
Nombre IUPAC |
2-[4,7-bis(carboxylatomethyl)-10-[2-[[4-[3-[(2R,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxy-3-iodophenyl)methyl]-1-methyl-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propylcarbamoyl]phenyl]methylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;yttrium-90(3+) |
InChI |
InChI=1S/C60H79IN14O14.Y/c1-71-48(9-5-18-64-55(85)42-15-10-38(11-16-42)32-66-51(78)34-72-20-22-73(35-52(79)80)24-26-75(37-54(83)84)27-25-74(23-21-72)36-53(81)82)58(88)69-45(8-4-19-65-60(62)63)57(87)70-46(30-39-12-14-41-6-2-3-7-43(41)28-39)56(86)67-33-50(77)68-47(59(71)89)31-40-13-17-49(76)44(61)29-40;/h2-3,6-7,10-17,28-29,45-48,76H,4-5,8-9,18-27,30-37H2,1H3,(H,64,85)(H,66,78)(H,67,86)(H,68,77)(H,69,88)(H,70,87)(H,79,80)(H,81,82)(H,83,84)(H4,62,63,65);/q;+3/p-3/t45-,46-,47+,48+;/m0./s1/i;1+1 |
Clave InChI |
OCTDAUASUALIGQ-RZPZBEGWSA-K |
SMILES isomérico |
CN1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C1=O)CC2=CC(=C(C=C2)O)I)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[90Y+3] |
SMILES canónico |
CN1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C1=O)CC2=CC(=C(C=C2)O)I)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Y+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.